2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Description

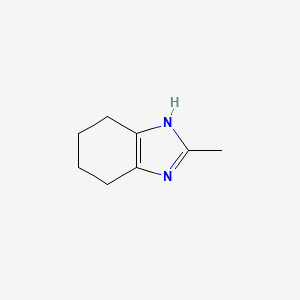

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a partially saturated benzodiazole derivative characterized by a six-membered tetrahydro ring fused to a diazole (two nitrogen atoms in a five-membered aromatic ring). The methyl group at the 2-position introduces steric and electronic modifications to the parent 4,5,6,7-tetrahydro-1H-1,3-benzodiazole structure (CAS 3752-24-7, C₇H₁₀N₂, MW 122.17) . The molecular formula of the 2-methyl derivative is C₈H₁₂N₂ (MW ~136.19).

Key applications include its use as a versatile scaffold in medicinal chemistry, evidenced by derivatives such as 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1803608-19-6), which is explored for its binding affinity and pharmacokinetic properties .

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLUAPAWXDNVTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346509 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3291-07-4 | |

| Record name | 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzodiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations in Benzodiazole Derivatives

Table 1: Structural and Functional Comparisons

Key Observations :

- Methyl vs.

- Hydroxyl and Carboxylic Acid Derivatives : These substituents improve aqueous solubility, making them suitable for formulations requiring enhanced bioavailability .

Heterocyclic Analogues: Benzooxadiazoles and Benzothiadiazoles

Benzoxadiazoles (e.g., 2,1,3-benzoxadiazole) and benzothiadiazoles replace one nitrogen atom in the diazole ring with oxygen or sulfur, respectively. These modifications significantly alter electronic properties:

- Benzoxadiazoles : Exhibit strong fluorescence and are used in optoelectronics .

- Benzothiadiazoles : Demonstrate luminescent properties and are employed in liquid crystal displays .

In contrast, the nitrogen-rich 1,3-benzodiazole scaffold facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or DNA .

Comparison with Nitroimidazoles

Nitroimidazoles (e.g., metronidazole) feature a nitro group (-NO₂) that participates in redox cycling, enabling antimicrobial activity. The 2-methyl group in the target compound lacks redox activity, suggesting divergent therapeutic mechanisms. However, its tetrahydro structure may improve metabolic stability compared to aromatic nitroimidazoles .

Structural Flexibility and Pharmacological Implications

The tetrahydro ring confers conformational flexibility, allowing adaptive binding to protein pockets. For example, 3-isopropyl-4,5,6,7-tetrahydro-1H-indazole (CAS 351517-42-5) demonstrates how bulky substituents like isopropyl can influence steric hindrance and selectivity .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS Number: 3291-07-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazole

- Molecular Formula : C8H12N2

- Molecular Weight : 136.19 g/mol

- CAS Number : 3291-07-4

- Physical Form : Solid

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential applications include:

-

Antimicrobial Activity :

- Studies have shown that derivatives of benzodiazole exhibit significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- A recent study highlighted that certain derivatives demonstrated lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics like ampicillin .

- Antitubercular Activity :

- Neuroprotective Effects :

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds have been found to inhibit key enzymes involved in bacterial DNA replication and repair.

- Membrane Disruption : The ability to integrate into bacterial membranes leads to increased permeability and cell lysis.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving precursors such as substituted hydrazides or diamines. For example, refluxing precursors in polar aprotic solvents (e.g., DMSO or acetonitrile) with acid catalysts (e.g., glacial acetic acid) under inert atmospheres is common. Purification often involves distillation under reduced pressure, followed by recrystallization using water-ethanol mixtures to achieve yields ~65% . Key parameters include reaction time (18–24 hours), temperature (70–80°C), and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H NMR : Look for signals in δ 2.0–3.5 ppm (methylene protons in the tetrahydro ring) and δ 3.3–3.9 ppm (N-methyl groups). Splitting patterns may indicate ring conformation .

- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=N/C-N vibrations) confirm the benzodiazole core .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N ratios (e.g., C: 61.8%, H: 7.2%, N: 19.1% for C₈H₁₂N₂) .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis, particularly in cyclization steps?

- Methodological Answer :

- Optimization : Use high-purity starting materials and anhydrous solvents to suppress side reactions. Kinetic control via dropwise addition of reagents (e.g., oxalyl chloride) reduces exothermic side products .

- Byproduct Mitigation : Employ chromatographic techniques (e.g., flash column chromatography) or fractional crystallization (using hexane-ethyl acetate gradients) to isolate the target compound .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance cyclization efficiency .

Q. What strategies are recommended for resolving contradictions in reported biological activities of benzodiazole derivatives?

- Methodological Answer :

- Purity Validation : Re-evaluate compound purity via HPLC-MS and elemental analysis, as impurities (e.g., unreacted hydrazides) may skew bioassay results .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent incubation times) to isolate structure-activity relationships .

- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify trends or outliers caused by methodological variability .

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., GABA receptors). Focus on hydrogen bonding (N-H···O interactions) and hydrophobic contacts with active-site residues .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-receptor binding free energies (MM-PBSA/GBSA methods) .

Q. What are the common pitfalls in interpreting NMR data for tetrahydro-benzodiazoles, and how can they be avoided?

- Methodological Answer :

- Signal Overlap : The tetrahydro ring’s methylene protons often exhibit complex multiplet patterns. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

- Dynamic Effects : Ring puckering may cause temperature-dependent splitting. Acquire spectra at 25°C and 60°C to identify exchange broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.